3-(3-Fluorophenyl)propionic acid

Catalog No.
S715304
CAS No.
458-45-7
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Fluorophenyl)propionic acid

CAS Number

458-45-7

Product Name

3-(3-Fluorophenyl)propionic acid

IUPAC Name

3-(3-fluorophenyl)propanoic acid

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)

InChI Key

UBLMRADOKLXLCD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)O

“3-(3-Fluorophenyl)propionic acid” is a chemical compound with the molecular formula C9H9FO2 . It is a white to cream or pale yellow crystalline powder with a melting point of 39.0-48.0°C . This compound is used in various applications and techniques such as Real-Time PCR, Oligos, Primers, Probes and Genes Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, Cell Analysis, Mass Spectrometry, Chromatography, Spectroscopy, Elemental and Isotope Analysis .

    Fluorination Reagents

    This compound could potentially be used as a fluorination reagent . Fluorination is a chemical reaction that involves the introduction of fluorine to a compound. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties.

    Fluorinated Building Blocks

    “3-(3-Fluorophenyl)propionic acid” could potentially be used as a building block in the synthesis of fluorinated compounds . Fluorinated compounds have applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

    Synthesis of 2-oxopiperazine Guanidine Analog

    This compound could potentially be used in the synthesis of 2-oxopiperazine guanidine analog . Guanidine analogs have applications in various fields, including medicinal chemistry and drug discovery.

3-(3-Fluorophenyl)propionic acid is an aromatic carboxylic acid characterized by the presence of a fluorine atom on the phenyl ring. Its molecular formula is C₉H₉F O₂, and it has a molecular weight of approximately 168.16 g/mol. The compound features a propionic acid group attached to a three-positioned fluorophenyl substituent, which influences its chemical and biological properties. It is primarily used in various chemical syntheses and research applications due to its unique structure and reactivity.

, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide, leading to the formation of substituted propanes.
  • Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, allowing for further modifications of the compound.

For instance, a typical reaction pathway involves the hydrolysis of esters derived from 3-(3-Fluorophenyl)propionic acid under basic conditions, yielding the acid itself .

3-(3-Fluorophenyl)propionic acid exhibits notable biological activities. It has been classified as harmful if swallowed and can cause skin irritation . Its derivatives have been studied for potential applications in pharmacology, particularly in the development of anti-inflammatory and analgesic agents. The compound's structural similarity to other non-steroidal anti-inflammatory drugs suggests it may interact with similar biological pathways.

Several synthetic routes have been developed for the preparation of 3-(3-Fluorophenyl)propionic acid:

  • Malonic Ester Synthesis: This method involves reacting benzyl chloride derivatives with malonic esters in the presence of sodium hydroxide. The process typically includes:
    • Step A: Formation of an intermediate compound through nucleophilic substitution.
    • Step B: Hydrolysis of the intermediate to yield the desired acid.
    • Step C: Acidification and decarboxylation to obtain pure 3-(3-Fluorophenyl)propionic acid .
  • Direct Fluorination: Another method includes direct fluorination of phenylpropionic acids using fluorinating agents under controlled conditions.

3-(3-Fluorophenyl)propionic acid finds applications in various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of biologically active compounds.
  • Chemical Research: Utilized in studies related to drug design and development.
  • Material Science: Investigated for potential use in polymer chemistry due to its reactive functional groups.

Research on interaction studies involving 3-(3-Fluorophenyl)propionic acid primarily focuses on its binding affinity with biological targets. Studies suggest that compounds with similar structures may exhibit competitive inhibition against cyclooxygenase enzymes, which are crucial in inflammatory processes. This interaction profile highlights its potential as a lead compound for developing new anti-inflammatory drugs.

Several compounds share structural similarities with 3-(3-Fluorophenyl)propionic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Amino-3-(3-fluorophenyl)propanoic acidC₉H₁₀F N O₂Contains an amino group, enhancing biological activity
2-(3-Fluorophenyl)acetic acidC₈H₇F O₂Lacks the propionic chain, affecting its reactivity
4-(3-Fluorophenyl)butanoic acidC₁₀H₁₁F O₂Longer carbon chain, potentially altering pharmacokinetics

Uniqueness

The unique positioning of the fluorine atom on the phenyl ring gives 3-(3-Fluorophenyl)propionic acid distinct electronic properties compared to its analogs. This feature can enhance lipophilicity and influence binding interactions with biological targets, making it a valuable compound in medicinal chemistry.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

458-45-7

Wikipedia

3-(3-Fluorophenyl)propionic acid

General Manufacturing Information

Benzenepropanoic acid, 3-fluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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